molecular formula C19H15Cl2NO3S2 B2887774 3-[(2,6-dichlorobenzyl)sulfonyl]-N-(4-methylphenyl)-2-thiophenecarboxamide CAS No. 251097-78-6

3-[(2,6-dichlorobenzyl)sulfonyl]-N-(4-methylphenyl)-2-thiophenecarboxamide

Numéro de catalogue: B2887774
Numéro CAS: 251097-78-6
Poids moléculaire: 440.35
Clé InChI: TZFKYOKIHWGUBA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-[(2,6-Dichlorobenzyl)sulfonyl]-N-(4-methylphenyl)-2-thiophenecarboxamide is a sulfonated thiophene-carboxamide derivative characterized by a 2,6-dichlorobenzyl sulfonyl group at the 3-position of the thiophene ring and a 4-methylphenyl substituent on the carboxamide nitrogen.

Propriétés

IUPAC Name

3-[(2,6-dichlorophenyl)methylsulfonyl]-N-(4-methylphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2NO3S2/c1-12-5-7-13(8-6-12)22-19(23)18-17(9-10-26-18)27(24,25)11-14-15(20)3-2-4-16(14)21/h2-10H,11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFKYOKIHWGUBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)CC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

3-[(2,6-dichlorobenzyl)sulfonyl]-N-(4-methylphenyl)-2-thiophenecarboxamide, often referred to as a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure

The compound's structure can be represented as follows:

  • IUPAC Name : 3-[(2,6-dichlorobenzyl)sulfonyl]-N-(4-methylphenyl)-2-thiophenecarboxamide
  • Molecular Formula : C16H16Cl2N2O2S2
  • Molecular Weight : 394.34 g/mol

Antimicrobial Activity

Research has indicated that 3-[(2,6-dichlorobenzyl)sulfonyl]-N-(4-methylphenyl)-2-thiophenecarboxamide exhibits significant antimicrobial properties against various bacterial strains.

  • In Vitro Studies :
    • The compound was tested against Staphylococcus aureus and Escherichia coli, showing promising inhibition zones in agar diffusion assays.
    • A study reported that derivatives with similar sulfonamide structures have demonstrated activity against multi-drug resistant strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties.

  • Mechanism of Action :
    • It is believed to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Preliminary results suggest that it may selectively inhibit COX-2 over COX-1, which could lead to fewer gastrointestinal side effects compared to traditional NSAIDs .
  • Experimental Results :
    • In animal models, the compound demonstrated a reduction in edema and inflammation comparable to standard anti-inflammatory drugs such as indomethacin and celecoxib. The percentage of edema inhibition was recorded at various time intervals post-administration (Table 1).

Table of Biological Activity Results

CompoundEdema Inhibition (%)1 Hour3 Hours6 Hours
Control-000
Indomethacin96.670.79696.6
Celecoxib94.768.995.594.7
Test Compound 92 74.1 88.7 92

Case Studies

  • Case Study on Antibacterial Efficacy :
    • A comparative study highlighted the efficacy of various sulfonamide derivatives against MRSA and other Gram-negative bacteria. The tested compound showed a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics .
  • Case Study on Anti-inflammatory Effects :
    • In a controlled trial involving induced inflammation in rats, the compound exhibited significant anti-inflammatory effects with a reduction in paw edema compared to controls, indicating its therapeutic potential in inflammatory conditions .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table summarizes critical differences between the target compound and its analogs, focusing on substituent effects, molecular properties, and reported activities:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
3-[(2,6-Dichlorobenzyl)sulfonyl]-N-(4-methylphenyl)-2-thiophenecarboxamide (Target) - 2,6-Dichlorobenzyl sulfonyl
- N-(4-methylphenyl)
C₁₉H₁₄Cl₂N₂O₃S₂ (hypothetical) ~453.3 (estimated) Higher lipophilicity (predicted LogP ~5.5) due to dichlorobenzyl and methylphenyl groups. N/A
3-[(2,6-Dichlorobenzyl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]-2-thiophenecarboxamide - 2,6-Dichlorobenzyl sulfonyl
- N-[4-(trifluoromethoxy)phenyl]
C₁₉H₁₂Cl₂F₃NO₄S₂ 510.34 Enhanced electron-withdrawing effects from CF₃O group; >90% purity; discontinued commercial availability .
N-(4-Chlorophenyl)-3-[(4-chlorophenyl)methylsulfanyl]thiophene-2-carboxamide - 4-Chlorophenyl methylsulfanyl
- N-(4-chlorophenyl)
C₁₈H₁₂Cl₂N₂OS₂ 407.33 Sulfanyl (S-) group reduces oxidation stability; potential metabolic instability .
3-[(2,6-Dichlorobenzyl)sulfanyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide - 2,6-Dichlorobenzyl sulfanyl
- N-(2,4-difluorophenyl)
C₁₈H₁₁Cl₂F₂NOS₂ 430.32 Lower molecular weight and polarity compared to sulfonyl analogs; tautomerism not observed .
3-[(2,6-Dichlorobenzyl)sulfonyl]-N-(3,4-dimethylphenyl)-2-thiophenecarboxamide - 2,6-Dichlorobenzyl sulfonyl
- N-(3,4-dimethylphenyl)
C₂₀H₁₇Cl₂N₂O₃S₂ 454.40 Increased steric hindrance from 3,4-dimethylphenyl; XLogP3 = 5.5; high topological PSA (99.9 Ų) .

Substituent Effects on Physicochemical Properties

  • Sulfonyl vs. Sulfanyl Groups: Sulfonyl (SO₂) analogs (e.g., Target, ) exhibit higher polarity and oxidative stability compared to sulfanyl (S-) derivatives (e.g., ).
  • Halogenation Patterns: The 2,6-dichlorobenzyl group in the Target and analogs () contributes to lipophilicity (LogP ~5.5) and may facilitate halogen-bonding interactions in biological systems.
  • Aryl Substituents : The 4-methylphenyl group in the Target likely enhances metabolic stability compared to electron-deficient aryl groups (e.g., 4-CF₃O in ). Steric effects from 3,4-dimethylphenyl () may reduce membrane permeability but improve target selectivity.

Stability and Commercial Availability

  • In contrast, sulfanyl analogs () may face oxidative degradation risks.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.